molecular formula C12H10N2O3 B2645107 (Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid CAS No. 402944-74-5

(Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B2645107
CAS No.: 402944-74-5
M. Wt: 230.223
InChI Key: JDJWRGPRGXWLBE-SREVYHEPSA-N
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Description

(Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation using a suitable methylating agent such as methyl iodide.

    Formation of the Enone Moiety: The enone moiety is formed through the reaction of the imidazole derivative with an α,β-unsaturated carbonyl compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for therapeutic development.

Medicine

In medicine, this compound is being investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines by targeting specific molecular pathways.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets within cells. It can bind to enzymes and inhibit their activity, thereby disrupting key biological pathways. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (Z)-4-(1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid: Lacks the methyl group, which may affect its biological activity.

    (Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid methyl ester: The ester form may have different solubility and reactivity properties.

Uniqueness

This compound is unique due to the presence of both the imidazole ring and the enone moiety, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

(Z)-4-(2-methylbenzimidazol-1-yl)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-8-13-9-4-2-3-5-10(9)14(8)11(15)6-7-12(16)17/h2-7H,1H3,(H,16,17)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJWRGPRGXWLBE-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N1C(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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